2,3-Difluoro-5-ethoxytoluene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

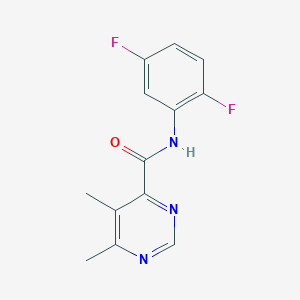

“2,3-Difluoro-5-ethoxytoluene” is a chemical compound with the molecular formula C9H10F2O . It is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of “2,3-Difluoro-5-ethoxytoluene” consists of nine carbon atoms, ten hydrogen atoms, two fluorine atoms, and one oxygen atom .

Chemical Reactions Analysis

While specific chemical reactions involving “2,3-Difluoro-5-ethoxytoluene” are not available, research has shown that difluoromethylation processes can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .

Scientific Research Applications

Synthesis of Difluorinated Pseudopeptides

2,3-Difluoro-5-ethoxytoluene was involved in the synthesis of difluorinated pseudopeptides using chiral α,α-difluoro-β-amino acids in the Ugi reaction, showcasing the compound's utility in creating complex molecular structures (Gouge, Jubault, & Quirion, 2004).

Allylic C(sp3)–F Bond Activation

A nickel-catalyzed defluorinative coupling process was described, involving 2,3-Difluoro-5-ethoxytoluene for the synthesis of difluoro-1,4-dienes. This method is significant for selective allylic C(sp3)–F bond activation via β-fluorine elimination, offering a pathway for creating complex fluorinated compounds (Ichitsuka, Fujita, & Ichikawa, 2015).

Copolymerization and Synthesis of Trisubstituted Ethylenes

The compound was used in the synthesis and copolymerization of novel trisubstituted ethylenes, such as 2-methoxyethyl phenylcyanoacrylates. This research highlights its role in the development of new polymers and materials with potential applications in various industries (Abdelhamid et al., 2021).

Building Block for Difluoromethylene-Containing Compounds

2,3-Difluoro-5-ethoxytoluene was also used in the preparation of new CF2-containing building blocks, specifically ethyl 3-ethoxy-2,2-difluoro-3-hydroxy-propionate and -propioamide. These compounds were used to produce α,α-difluoro-functionalized esters and amides, demonstrating the versatility of 2,3-Difluoro-5-ethoxytoluene in synthetic chemistry (Tsukamoto & Kitazume, 1992).

Safety and Hazards

While specific safety and hazard information for “2,3-Difluoro-5-ethoxytoluene” is not available, it is generally recommended to avoid breathing dust, fume, gas, mist, vapors, or spray of chemical substances. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

The future directions for “2,3-Difluoro-5-ethoxytoluene” and similar compounds could involve further exploration of difluoromethylation processes. The development of more efficient synthetic methods and a better understanding of the conformation and mechanism of formation of these molecules is important .

properties

IUPAC Name |

5-ethoxy-1,2-difluoro-3-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-3-12-7-4-6(2)9(11)8(10)5-7/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIHUISPLBLNSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)C)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethoxy-1,2-difluoro-3-methylbenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B2818293.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2818296.png)

![3-(4-Methoxyphenyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one](/img/structure/B2818297.png)

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2818302.png)

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B2818304.png)

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2818305.png)

![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-ylmethanamine hydrochloride](/img/structure/B2818311.png)